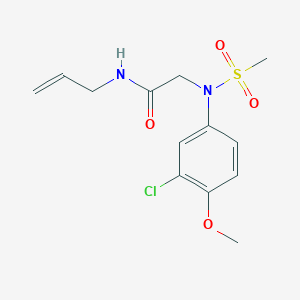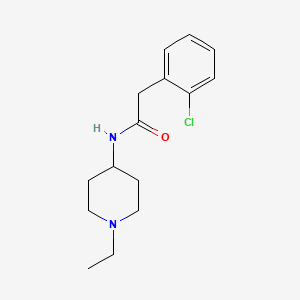![molecular formula C18H21IO3 B5131762 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene](/img/structure/B5131762.png)
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene, also known as IEM-1921, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of iodinated benzene derivatives and has been studied for its effects on various biological systems.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential therapeutic applications in various biological systems. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. In particular, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its effects on cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Specifically, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) signaling pathways, which are involved in cell survival and proliferation. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene inhibits cell proliferation and induces apoptosis in cancer cells. Additionally, 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and has been suggested as a potential anti-tumor mechanism. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene exhibits anti-inflammatory effects and can reduce disease severity in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and has good solubility in aqueous solutions. Additionally, the synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications. However, there are also some limitations to using 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene in lab experiments. For example, the mechanism of action of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene is not fully understood, and its effects on different cell types and biological systems may vary.
Zukünftige Richtungen
For research on 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene include further elucidating its mechanism of action, determining its efficacy and safety in animal models and human clinical trials, and developing more potent and selective derivatives.
Synthesemethoden
The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene involves the reaction of 1-(4-ethoxyphenoxy)-3-chloropropane with 2-iodo-4-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene. The synthesis of 1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene has been optimized to obtain high yields and purity, making it suitable for various scientific applications.
Eigenschaften
IUPAC Name |
1-[3-(4-ethoxyphenoxy)propoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-10-5-14(2)13-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSNHNOHVGEGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5131690.png)


![5-acetyl-4-(2-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5131706.png)
![ethyl cyano[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetate](/img/structure/B5131725.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5131732.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131751.png)
![5-(1H-indazol-3-ylcarbonyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5131753.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5131754.png)
![4-bromo-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5131755.png)
![N-benzyl-N-methyl-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5131759.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5131760.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5131775.png)
